![molecular formula C16H14FN3O B2971331 N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 477852-36-1](/img/structure/B2971331.png)

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

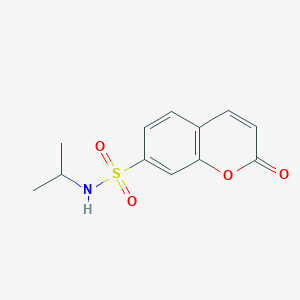

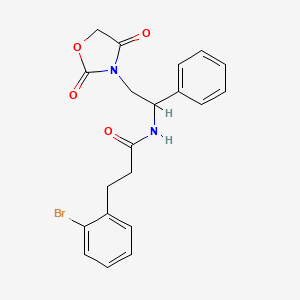

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process is usually carried out in neutral, weak basic organic solvents at elevated temperatures .Molecular Structure Analysis

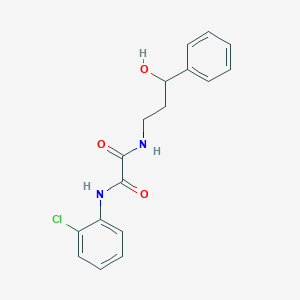

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system containing two nitrogen atoms . The exact structure of “N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific substituents present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide” would depend on its specific structure. Generally, imidazo[1,2-a]pyridines are stable compounds due to their aromatic nature .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyridine compounds have been extensively studied for their antimicrobial properties. In the context of the COVID-19 pandemic, finding new antiviral and antimicrobial agents is crucial. N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide may exhibit antimicrobial effects against bacteria, fungi, and other pathogens . Researchers have tested its activity against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Further investigations are needed to explore its full spectrum of antimicrobial action.

Antiviral Potential

Given the pandemic challenges, antiviral compounds are in high demand. Pyridine derivatives, including our target compound, have demonstrated antiviral activity. They may inhibit viral replication or entry into host cells. Molecular docking studies suggest favorable interactions between N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and specific viral proteins . These findings warrant further exploration to validate its efficacy against specific viruses.

Anticancer Applications

While specific data on N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide’s anticancer potential are scarce, related pyridine derivatives have shown promise. For instance, benzamide-based 5-aminopyrazoles (structurally similar to pyridines) exhibit notable antiviral activity and may have implications in developing antiviral therapeutics. Investigating its effects on cancer cells could be worthwhile.

Anti-Inflammatory and Analgesic Properties

Indole derivatives containing pyridine moieties have demonstrated anti-inflammatory and analgesic activities. While not directly related to our compound, this highlights the potential of pyridine-based structures in pain management and inflammation control .

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines, including our compound, serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. Researchers explore their direct functionalization to create diverse derivatives with specific properties . This versatility opens doors for novel drug development.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-10-7-8-20-14(9-10)18-11(2)15(20)16(21)19-13-5-3-12(17)4-6-13/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDVQXITLGWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)

![N-1,3-benzodioxol-5-yl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971269.png)

![N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2971270.png)